lumateperone Tosylate

Catalog No.
S001989
CAS No.
1187020-80-9
M.F
C31H36FN3O4S
M. Wt
565.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lumateperone Tosylate

CAS Number

1187020-80-9

Product Name

lumateperone Tosylate

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid

Molecular Formula

C31H36FN3O4S

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1

InChI Key

LHAPOGAFBLSJJQ-GUTACTQSSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

ITI-722; ITI722; ITI 722; ITI-007; ITI007; ITI 007; Lumateperone, Caplyta

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Description

The exact mass of the compound lumateperone Tosylate is 393.2216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lumateperone tosylate is a novel compound derived from lumateperone, a second-generation antipsychotic approved for the treatment of schizophrenia. It exhibits a unique receptor binding profile, modulating the activity of neurotransmitters such as glutamate, serotonin, and dopamine, which are critical in the pathophysiology of schizophrenia. The chemical formula for lumateperone tosylate is C31H36FN3O4SC_{31}H_{36}FN_{3}O_{4}S, with a molecular weight of approximately 565.7 g/mol . This compound is characterized by its ability to alleviate both positive and negative symptoms of schizophrenia, making it distinct from traditional antipsychotics that often have significant side effects .

  • Lumateperone's mechanism of action is still under investigation, but it's believed to work by modulating the activity of several key neurotransmitters in the brain, including serotonin, dopamine, and glutamate [].
  • Unlike some other antipsychotics, it has minimal activity on other receptors, potentially leading to fewer side effects [].
  • Lumateperone is generally well-tolerated, with a lower risk of metabolic side effects compared to some other antipsychotics [].
  • However, common side effects include fatigue, somnolence, headache, and nausea [].
  • It carries a black box warning from the FDA regarding increased mortality in elderly patients with dementia-related psychosis [].

Neuroscience Research

Lumateperone tosylate interacts with several neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. Researchers are interested in understanding how it modulates these systems and how this might influence brain function []. Studies are conducted using in vitro (cell-based) and in vivo (animal) models to investigate these mechanisms.

Psychiatric Research

A significant area of research focuses on schizophrenia, a chronic mental illness. Lumateperone tosylate is being investigated as a potential treatment for schizophrenia due to its effects on the neurotransmitter systems implicated in the disorder [, ]. Clinical trials assess its efficacy and safety in managing symptoms and improving quality of life for patients with schizophrenia.

Medicinal Chemistry

Lumateperone tosylate's structure and properties make it a valuable tool in medicinal chemistry research. Scientists can use it as a starting material or reference compound to develop new drugs with similar or improved therapeutic profiles []. This involves studying how modifications to the molecule affect its interactions with biological targets.

Pharmacology Research

Pharmacological research explores lumateperone tosylate's interactions with other drugs, receptors, and enzymes. This helps scientists understand its potential side effects and how it might be combined with other medications for treatment purposes []. Additionally, researchers investigate how the body absorbs, distributes, metabolizes, and excretes lumateperone tosylate, which is important for determining appropriate dosing strategies.

Animal Studies

Preclinical studies using animal models are crucial for assessing the efficacy and safety of lumateperone tosylate before human trials. These studies evaluate the drug's effects on behavior, physiology, and potential toxicity []. They also help researchers understand how the drug is absorbed, distributed, metabolized, and excreted in living organisms.

Involving multiple intermediates. The synthesis typically starts with the preparation of ethyl (4aS,9bR)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate. This intermediate undergoes several transformations including hydrogenation and condensation reactions to yield lumateperone tosylate. Notably, the process involves careful control of conditions to optimize yield and purity .

Lumateperone tosylate demonstrates a multifaceted mechanism of action. It selectively binds to dopamine D2 receptors while also influencing serotonin and glutamate pathways. This dual action allows it to effectively target both the positive symptoms (such as hallucinations) and negative symptoms (such as apathy) associated with schizophrenia. Studies indicate that lumateperone has a favorable safety profile with minimal off-target effects compared to other antipsychotics .

Lumateperone tosylate is primarily utilized in the treatment of schizophrenia. Its unique pharmacological profile allows it to address both the cognitive deficits and mood disturbances associated with this mental illness. Additionally, ongoing research explores its potential applications in other psychiatric disorders due to its modulatory effects on neurotransmitter systems .

Interaction studies have shown that lumateperone tosylate is metabolized by cytochrome P450 3A4 enzymes, producing active metabolites that contribute to its therapeutic effects. It exhibits high plasma protein binding (approximately 97.4%), which influences its distribution and efficacy . Understanding these interactions is crucial for predicting potential drug-drug interactions in clinical settings.

Lumateperone tosylate shares similarities with other antipsychotic medications but stands out due to its unique receptor binding profile and lower incidence of side effects. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
AripiprazolePartial agonist at dopamine D2 receptorsUnique partial agonist activity
PaliperidoneDopamine D2 antagonistActive metabolite from risperidone
ClozapineMultiple receptor antagonistEffective for treatment-resistant schizophrenia
RisperidoneDopamine D2 antagonistEffective for both positive and negative symptoms

Lumateperone's ability to modulate glutamate alongside dopamine and serotonin sets it apart from these compounds, potentially offering a more balanced therapeutic effect with fewer adverse reactions .

Purity

>98% (chemical purity); > 98%(optical purity). ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

565.24105597 g/mol

Monoisotopic Mass

565.24105597 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JIE88N006O

Wikipedia

Lumateperone tosylate

FDA Medication Guides

Caplyta
Lumateperone Tosylate
CAPSULE;ORAL
INTRA-CELLULAR
06/28/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Vyas P, Hwang BJ, Brašić JR. An evaluation of lumateperone tosylate for the treatment of schizophrenia. Expert Opin Pharmacother. 2019 Nov 30:1-7. doi: 10.1080/14656566.2019.1695778. [Epub ahead of print] PubMed PMID: 31790322.
2: Krogmann A, Peters L, von Hardenberg L, Bödeker K, Nöhles VB, Correll CU. Keeping up with the therapeutic advances in schizophrenia: a review of novel and emerging pharmacological entities. CNS Spectr. 2019 Aug;24(S1):38-69. doi: 10.1017/S109285291900124X. PubMed PMID: 31482779.
3: Davis JM. Commentary on: Corponi F., Fabbri C, Bitter, I. Montgomery, S., Vieta, E., Kaspar, S., Pallanti S., Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):1061-1062. doi: 10.1016/j.euroneuro.2019.07.001. Epub 2019 Jul 29. PubMed PMID: 31371104.
4: Corponi F, Fabbri C, Bitter I, Montgomery S, Vieta E, Kasper S, Pallanti S, Serretti A. Novel antipsychotics specificity profile: A clinically oriented review of lurasidone, brexpiprazole, cariprazine and lumateperone. Eur Neuropsychopharmacol. 2019 Sep;29(9):971-985. doi: 10.1016/j.euroneuro.2019.06.008. Epub 2019 Jun 27. Review. PubMed PMID: 31255396.
5: Ahmed M, Malik M, Teselink J, Lanctôt KL, Herrmann N. Current Agents in Development for Treating Behavioral and Psychological Symptoms Associated with Dementia. Drugs Aging. 2019 Jul;36(7):589-605. doi: 10.1007/s40266-019-00668-7. Review. PubMed PMID: 30957198.
6: Kumar B, Kuhad A, Kuhad A. Lumateperone: a new treatment approach for neuropsychiatric disorders. Drugs Today (Barc). 2018 Dec;54(12):713-719. doi: 10.1358/dot.2018.54.12.2899443. Review. PubMed PMID: 30596390.
7: Vanover KE, Davis RE, Zhou Y, Ye W, Brašić JR, Gapasin L, Saillard J, Weingart M, Litman RE, Mates S, Wong DF. Dopamine D(2) receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia. Neuropsychopharmacology. 2019 Feb;44(3):598-605. doi: 10.1038/s41386-018-0251-1. Epub 2018 Oct 26. PubMed PMID: 30449883; PubMed Central PMCID: PMC6333832.
8: Jankowska A, Wesolowska A, Pawlowski M, Chlon-Rzepa G. Multi-Target-Directed Ligands Affecting Serotonergic Neurotransmission for Alzheimer's Disease Therapy: Advances in Chemical and Biological Research. Curr Med Chem. 2018;25(17):2045-2067. doi: 10.2174/0929867324666170529122802. Review. PubMed PMID: 28554324.
9: Citrome L. Emerging pharmacological therapies in schizophrenia: what's new, what's different, what's next? CNS Spectr. 2016 Dec;21(S1):1-12. doi: 10.1017/S1092852916000729. Review. PubMed PMID: 28044942.

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